1,1-Dichlorosilacyclobutane
Overview
Description
1,1-Dichlorosilacyclobutane is a cyclic organosilicon compound with a four-membered structure . It is a colorless liquid that finds wide applications in the synthesis of organic compounds and serves as a crucial intermediate in the production of organic silicon compounds . Its utility extends to the manufacturing of polymers and adhesives .
Synthesis Analysis
The synthesis of organic silicon compounds heavily relies on the presence of 1,1-Dichlorosilacyclobutane as a crucial intermediate . This compound undergoes a nucleophilic displacement reaction wherein a silicon atom replaces a chlorine atom . The reaction is catalyzed by a base, such as an alkoxide or hydroxide ion .Molecular Structure Analysis
The molecular formula of 1,1-Dichlorosilacyclobutane is C3H6Cl2Si . Its molecular weight is 141.07 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,1-Dichlorosilacyclobutane is a key intermediate in the synthesis of organic silicon compounds . It undergoes a nucleophilic displacement reaction where a silicon atom replaces a chlorine atom . This reaction is catalyzed by a base .Physical And Chemical Properties Analysis
1,1-Dichlorosilacyclobutane is a liquid with a refractive index of 1.464 (lit.) . It has a boiling point of 113-115 °C (lit.) and a density of 1.19 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthetic Chemistry
- Synthesis of Silacyclobutanes : An improved cyclization procedure for synthesizing silacyclobutanes, including 1,1-Dichlorosilacyclobutane, was developed using powdered magnesium activated by 1,2-dibromoethane. This method achieved high yields, demonstrating the compound's relevance in organic synthesis (Damrauer, Davis, Burke, Karn, & Goodman, 1972).
Organometallic Chemistry
- Polymerization Catalysis : The reaction of indenyllithium with 1,1-dichlorosilacyclobutane resulted in diastereomeric isomers of 1,1-bis(1-indenyl)-1-silacyclobutane, which were further converted into diastereomeric (1,3-propanediyl)silylene-bis(1-indenyl)dichlorozirconium complexes. These complexes showed significant activity in ethylene and propylene polymerization over a wide temperature range (Chen, Rausch, & Chen, 1995).
Molecular Structure Studies
- Ab Initio and Gas Electron Diffraction Studies : Ab initio calculations and gas electron diffraction studies have been conducted on molecules like 1,1-dicyanocyclobutane to understand their molecular structure, which can provide insights into the structural behavior of similar compounds like 1,1-Dichlorosilacyclobutane (Dakkouri, Ephardt, Siam, Schäfer, & Alsenoy, 1987).
Vibrational Spectra and Computational Chemistry
- Vibrational Spectra and DFT Calculations : Studies involving ab initio calculations for silacyclobutane and its derivatives, including 1,1-dichloro derivatives, were aimed at understanding their molecular structures, vibrational spectra, and computational chemistry aspects (Al‐Saadi & Laane, 2008).
Material Science
- Composite Materials : Research on silacyclobutanes, including 1,1-Dichlorosilacyclobutane, has contributed to the development of composite materials with improved properties. These studies explore their potential as precursors to various intermediates and in polymerization processes (Damrauer, Laporterie, Manuel, Park, & Simon, 1990).
Safety And Hazards
properties
IUPAC Name |
1,1-dichlorosiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYEMKYRSIVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Si](C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062342 | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichlorosilacyclobutane | |
CAS RN |
2351-33-9 | |
Record name | 1,1-Dichlorosilacyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichlorosilacyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichlorosilacyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLOROSILACYCLOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439Q7T3Y9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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